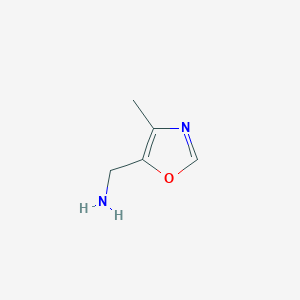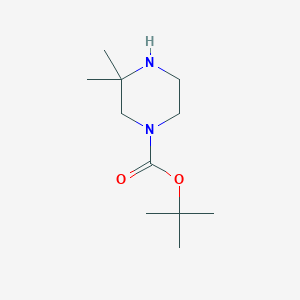
2-Phenylpiperidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpiperidin-4-OL , also known as 2-phenylpiperidin-4-one or 2-phenyl-4-piperidinone , is a heterocyclic organic compound. Its chemical structure consists of a piperidine ring with a phenyl group attached at the 2-position. This compound has garnered interest due to its unique biochemical properties and potential applications in drug discovery and synthesis .
Synthesis Analysis
The synthesis of 2-phenylpiperidin-4-OL involves various methods. One common approach is the Mannich base formation reaction , which utilizes aldehydes, ketones, and ammonium acetate in alcohol. Catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, and others have been employed in these reactions. The resulting piperidones exhibit diverse biological activities, including antimicrobial, antitubercular, antioxidant, antitumor, and analgesic properties .
Molecular Structure Analysis
The molecular structure of 2-phenylpiperidin-4-OL consists of a six-membered piperidine ring with a phenyl group attached. The position of the phenyl group influences its biological activity, and stereochemistry plays a crucial role in determining its properties .
Chemical Reactions Analysis
2-Phenylpiperidin-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the synthesis of derivatives with modified properties. For example, the introduction of functional groups can enhance its bioactivity .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidines, including 2-Phenylpiperidin-4-OL, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Research
2-Phenylpiperidin-4-OL and its derivatives have been identified in studies focusing on apoptosis inducers, indicating its potential application in cancer research. This area of study is crucial for developing new anticancer agents and understanding their molecular targets.
Antiviral Research
Piperidine derivatives, including 2-Phenylpiperidin-4-OL, are being utilized in different ways as antiviral agents . They have shown promising results in inhibiting the replication of various viruses .
Antimalarial Research
Piperidine derivatives are also being utilized as antimalarial agents . They have shown effectiveness in inhibiting the growth of Plasmodium species, the parasites responsible for malaria .
Antimicrobial and Antifungal Research
Piperidine derivatives have shown antimicrobial and antifungal properties . They have been effective against a variety of bacterial and fungal species, making them potential candidates for new antimicrobial and antifungal drugs .
Analgesic and Anti-inflammatory Research
Piperidine derivatives, including 2-Phenylpiperidin-4-OL, are being utilized as analgesic and anti-inflammatory agents . They have shown effectiveness in reducing pain and inflammation, making them potential candidates for new analgesic and anti-inflammatory drugs .
Antipsychotic Research
Piperidine derivatives are being utilized as antipsychotic agents . They have shown effectiveness in managing symptoms of various psychiatric disorders, making them potential candidates for new antipsychotic drugs .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLMKGJYYTZRJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpiperidin-4-OL | |
CAS RN |
850003-14-4 |
Source


|
| Record name | 2-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)




![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)


![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

